Bucladesine Calcium

Overview

Description

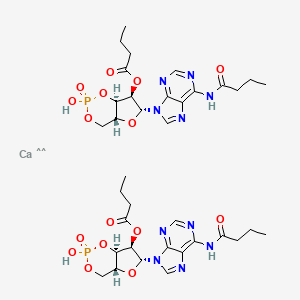

Bucladesine Calcium, also known as Dibutyryl-cAMP calcium salt or DC2797 calcium salt, is a cell-permeable cyclic AMP (cAMP) analog . It mimics the action of endogenous cAMP and acts as a phosphodiesterase inhibitor . This compound is used in a wide variety of research applications because it can induce normal physiological responses when added to cells in experimental conditions .

Molecular Structure Analysis

The molecular formula of this compound is C18H23N5O8P . The average molecular weight is 469.386 Da and the monoisotopic mass is 469.136261 Da .Physical and Chemical Properties Analysis

This compound has a molecular weight of 488.42 . It should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications

1. Anti-Inflammatory Effects in Skin Diseases

Bucladesine has shown potential as a topical treatment for skin diseases with inflammatory or allergic components. A study found that bucladesine effectively reduced inflammatory oedema in a model of acute skin inflammation, suggesting it could be an alternative to traditional treatments like glucocorticoids or calcineurin inhibitors (Rundfeldt, Steckel, Sörensen, & Wlaź, 2012).

2. Enhancement of Spatial Memory

Research on the intrahippocampal infusion of bucladesine in rats indicates its potential to enhance spatial memory retention. This study demonstrates that bucladesine, in combination with nicotine, synergistically improves spatial memory, pointing to its role in cognitive enhancement (Sharifzadeh et al., 2007).

3. Effects on Plasma Concentrations and Urinary Excretion of Purine Bases

Bucladesine sodium has been observed to affect plasma concentrations of purine bases and uridine. This study notes changes in the excretion and concentration levels of these compounds, highlighting bucladesine’s influence on renal transport and liver cell uptake (Yamamoto et al., 1998).

4. Cardiac Function and Energy Metabolism

In a study on rat hearts, bucladesine showed effects on cardiac function and energy metabolism. The research suggests similarities and differences in the impact of bucladesine and dopamine under varying conditions, providing insights into its potential therapeutic applications in cardiac health (Hashimoto, Kunitada, & Tamura, 1989).

5. Role in Cholinergic Markers and Memory Improvement

Bucladesine, when combined with nicotine, has been shown to significantly increase cholinergic markers in the hippocampus and medial septal area of rats, correlating with improved spatial memory. This highlights bucladesine’s potential role in memory enhancement and its interaction with the cholinergic system (Azami et al., 2010).

6. Local Interstitial Chemotherapy in Glioblastoma

A clinical study on glioblastoma multiforme patients explored bucladesine’s safety and efficacy as a local interstitial chemotherapy agent. The results indicated a significant delay in recurrence, suggesting bucladesine's potential in cancer treatment (Dalbasti et al., 2004).

7. Interactions with Epileptogenic Activity

Research involving bucladesine, along with other compounds, showed interactive effects on epileptogenic activity in mice. This study contributes to the understanding of bucladesine’s role in modulating seizure activities through its interaction with intracellular signaling pathways (Hosseini-Zare et al., 2011).

8. Impact on Autophagy Markers in Alzheimer’s Disease

Bucladesine has been found to influence autophagy markers in rats with Alzheimer’s disease, suggesting its potential in improving spatial memory and mitigating neurodegenerative symptoms (Mohammadi et al., 2016).

Mechanism of Action

Target of Action

Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .

Mode of Action

This compound is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP/PKA pathway . By increasing intracellular cAMP levels, this compound activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.

Pharmacokinetics

As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .

Result of Action

This compound can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .

Properties

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMTGFYEAYJQR-NGVPHMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48CaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)

![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)

![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)